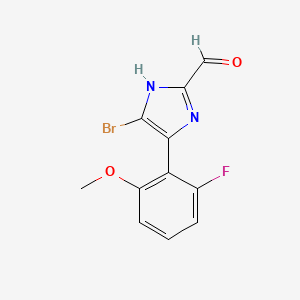
5-Bromo-4-(2-fluoro-6-methoxyphenyl)imidazole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-(2-fluoro-6-methoxyphenyl)imidazole-2-carbaldehyde is a synthetic organic compound belonging to the imidazole family. Imidazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms. This particular compound is notable for its unique substitution pattern, which includes a bromine atom at the 5-position, a fluorine atom at the 2-position, and a methoxy group at the 6-position of the phenyl ring, along with an aldehyde group at the 2-position of the imidazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(2-fluoro-6-methoxyphenyl)imidazole-2-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Substitution: The phenyl ring is functionalized with fluorine and methoxy groups through electrophilic aromatic substitution reactions. Fluorination can be carried out using reagents like Selectfluor, while methoxylation can be achieved using methanol in the presence of a catalyst.
Formylation: The aldehyde group is introduced at the 2-position of the imidazole ring using formylation reagents such as Vilsmeier-Haack reagent (DMF and POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
5-Bromo-4-(2-fluoro-6-methoxyphenyl)imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), Potassium cyanide (KCN), Organometallic reagents (e.g., Grignard reagents)
Major Products Formed
Oxidation: 5-Bromo-4-(2-fluoro-6-methoxyphenyl)imidazole-2-carboxylic acid
Reduction: 5-Bromo-4-(2-fluoro-6-methoxyphenyl)imidazole-2-methanol
Substitution: Various substituted imidazole derivatives depending on the nucleophile used
科学研究应用
5-Bromo-4-(2-fluoro-6-methoxyphenyl)imidazole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of novel materials, including dyes, polymers, and catalysts.
作用机制
The mechanism of action of 5-Bromo-4-(2-fluoro-6-methoxyphenyl)imidazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The bromine, fluorine, and methoxy substituents can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-(2-Fluoro-6-methoxyphenyl)imidazole-2-carbaldehyde: Lacks the bromine atom at the 5-position.
5-Bromo-4-phenylimidazole-2-carbaldehyde: Lacks the fluorine and methoxy substituents on the phenyl ring.
5-Bromo-4-(2-chloro-6-methoxyphenyl)imidazole-2-carbaldehyde: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
5-Bromo-4-(2-fluoro-6-methoxyphenyl)imidazole-2-carbaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of bromine, fluorine, and methoxy groups provides a distinct set of properties that can be leveraged in various scientific and industrial applications.
属性
分子式 |
C11H8BrFN2O2 |
|---|---|
分子量 |
299.10 g/mol |
IUPAC 名称 |
5-bromo-4-(2-fluoro-6-methoxyphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H8BrFN2O2/c1-17-7-4-2-3-6(13)9(7)10-11(12)15-8(5-16)14-10/h2-5H,1H3,(H,14,15) |
InChI 键 |
YRCSJYYCEHMVCV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC=C1)F)C2=C(NC(=N2)C=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13715194.png)


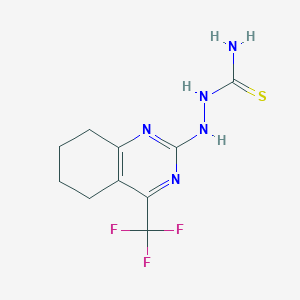
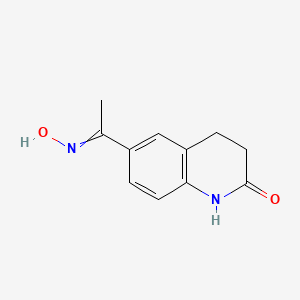
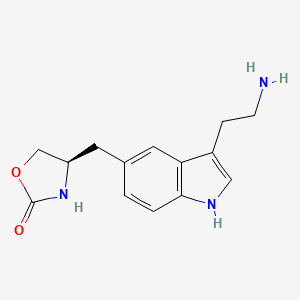
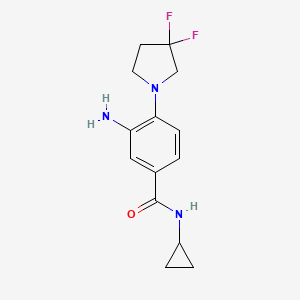
![3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13715238.png)

![Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate](/img/structure/B13715248.png)
